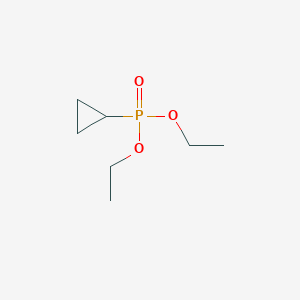

Diethyl cyclopropylphosphonate

Description

Significance of Organophosphorus Compounds in Contemporary Chemical Research

Organophosphorus compounds, characterized by the presence of a phosphorus-carbon (P-C) bond, are a cornerstone of modern chemical research due to their diverse applications and unique chemical properties. taylorandfrancis.comwikipedia.org These compounds are integral to various fields, including medicinal chemistry, agriculture, and industrial processes. taylorandfrancis.comrsc.org In medicine, organophosphorus structures are found in antiviral and anticancer therapeutics, as well as in peptides with antihypertensive effects. scirp.orgscirp.org Their utility stems from the stability of the P-C bond to enzymatic hydrolysis and their ability to act as mimics for phosphates or carboxylates in biological systems. rsc.orgscirp.org

In agriculture, organophosphorus compounds have been extensively used as insecticides, pesticides, and herbicides. taylorandfrancis.comnih.govmdpi.com While their application has been crucial for crop protection, research continues to focus on developing compounds with higher specificity and improved environmental profiles. mdpi.com Industrially, they serve as flame retardants, plasticizers, and additives for lubricants. wikipedia.orgrsc.org The broad spectrum of biological and physical properties exhibited by organophosphorus compounds ensures that the formation of the phosphorus-carbon bond remains a vibrant and essential area of chemical investigation. taylorandfrancis.com

The Cyclopropane (B1198618) Motif in Advanced Organic Synthesis

The cyclopropane ring, a three-membered carbocycle, is a highly valuable structural motif in modern organic synthesis. wikipedia.orgwiley.com Despite its high ring strain, which makes it reactive and challenging to synthesize, the cyclopropane unit is found in numerous biologically active compounds, including natural products like pyrethroid insecticides and synthetic pharmaceuticals such as quinolone antibiotics. wikipedia.orgnih.gov The incorporation of a cyclopropane ring into a molecule can impart significant conformational constraints, which can enhance its interaction with biological targets like proteins. nih.gov

This small, rigid ring can also improve a drug candidate's metabolic stability and pharmacokinetic properties. nih.govacs.org The synthesis of cyclopropanes is a key challenge, often requiring highly reactive species like carbenes or carbenoids. wikipedia.orglibretexts.org Prominent methods include the Simmons-Smith reaction, reactions involving diazo compounds with metal catalysis, and intramolecular cyclization reactions. wikipedia.orgnih.gov The unique chemical reactivity and the beneficial properties it confers upon larger molecules ensure that the development of novel cyclopropanation methods remains a significant focus in advanced organic synthesis. acs.org

Research Context of Cyclopropylphosphonates within Modern Organic Chemistry

Cyclopropylphosphonates represent a unique class of molecules that merge the distinct chemical features of both organophosphorus compounds and cyclopropanes. tandfonline.com This combination results in compounds with significant potential in medicinal chemistry and as probes for mechanistic studies. acs.orgtandfonline.com The phosphonate (B1237965) group provides a polar, hydrolytically stable functional handle that can mimic biological phosphates, while the cyclopropane ring introduces conformational rigidity. scirp.orgrsc.org

Contemporary research in this area focuses heavily on the stereoselective synthesis of cyclopropylphosphonates, aiming to control the spatial arrangement of the atoms, which is crucial for biological activity. nih.govrsc.org Researchers are developing advanced catalytic methods, including those using chiral transition metal complexes and engineered enzymes (carbene transferases), to produce specific enantiomers of these compounds with high efficiency and selectivity. nih.govrsc.orgrochester.eduresearchgate.net The synthesis of these molecules is considered challenging, and ongoing efforts aim to create new, simpler routes to access these valuable structures. tandfonline.comrochester.edu Derivatives of cyclopropylphosphonates have shown promise as anticancer agents, highlighting the therapeutic potential of this class of compounds. scirp.orgscirp.org

Historical Overview of Diethyl Cyclopropylphosphonate Synthesis Research

The synthesis of this compound has been a subject of chemical investigation for decades, with various methods developed to construct this specific molecule. tandfonline.com Early and significant approaches focused on two main strategies. The first involves the reaction of a Grignard reagent, specifically cyclopropylmagnesium bromide, with diethyl chlorophosphite. tandfonline.comtandfonline.comresearchgate.net This reaction forms an intermediate, diethyl cyclopropylphosphonite, which is then oxidized to the final this compound. tandfonline.comtandfonline.comresearchgate.net

A second classical method is the 1,3-elimination of hydrogen bromide (HBr) from diethyl 3-bromopropylphosphonate. tandfonline.comtandfonline.com This intramolecular cyclization reaction was found to be highly dependent on the reaction conditions, particularly the solvent, which could direct the reaction towards either the desired 1,3-elimination to form the cyclopropane ring or a competing 1,2-elimination to form a propenylphosphonate. tandfonline.comtandfonline.com These foundational methods have been refined over time and have paved the way for the development of more advanced and stereoselective synthetic routes seen in modern research. tandfonline.com

Research Findings and Data

Synthetic Approaches to this compound

Two primary methods for the synthesis of unsubstituted this compound have been established in the literature. tandfonline.comtandfonline.com The choice of method can be influenced by the availability of starting materials and desired reaction scale.

| Method | Description | Starting Materials | Key Steps | Ref. |

| Method A | Grignard Reaction and Oxidation | Cyclopropylmagnesium bromide, Diethyl chlorophosphite | 1. Reaction of the Grignard reagent with diethyl chlorophosphite to form diethyl cyclopropylphosphonite. 2. Oxidation of the phosphonite intermediate to the phosphonate. | tandfonline.com, tandfonline.com |

| Method B | 1,3-Elimination | Diethyl 3-bromopropylphosphonate | Intramolecular elimination of HBr using a base. The reaction is sensitive to the solvent used. | tandfonline.com, tandfonline.com |

NMR Spectroscopic Data for this compound

The structure of this compound is confirmed by nuclear magnetic resonance (NMR) spectroscopy. The following data has been reported for the compound.

| Nucleus | Chemical Shift (δ) in ppm |

| ³¹P | 31.6 |

| ¹³C | 61.4 (d, J=6.4 Hz, OCH₂) |

| 16.3 (d, J=5.9 Hz, CH₃) | |

| 4.8 (d, J=189.5 Hz, P-CH) | |

| 3.5 (d, J=5.5 Hz, CH₂) | |

| ¹H | 4.0 (m, 4H, OCH₂) |

| 1.3 (t, 6H, CH₃) | |

| 1.0 (m, 1H, P-CH) | |

| 0.7 (m, 4H, CH₂) | |

| Data sourced from Zafrani et al. (2008). tandfonline.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H15O3P |

|---|---|

Molecular Weight |

178.17 g/mol |

IUPAC Name |

diethoxyphosphorylcyclopropane |

InChI |

InChI=1S/C7H15O3P/c1-3-9-11(8,10-4-2)7-5-6-7/h7H,3-6H2,1-2H3 |

InChI Key |

QMHUKDBONLQMPC-UHFFFAOYSA-N |

Canonical SMILES |

CCOP(=O)(C1CC1)OCC |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Cyclopropylphosphonate and Its Derivatives

Classical Approaches to Diethyl Cyclopropylphosphonate Synthesis

Traditional methods for synthesizing this compound have laid the groundwork for more advanced strategies. These classical routes often involve multi-step processes, including the use of powerful reagents and the formation of the cyclopropane (B1198618) ring through elimination reactions.

Grignard Reagent-Mediated Phosphonation of Cyclopropyl (B3062369) Halides

Grignard reagents, with the general formula RMgX, are potent nucleophiles widely used in organic synthesis to form new carbon-carbon bonds. sigmaaldrich.comchemguide.co.uk Their application in the synthesis of this compound involves the reaction of a cyclopropyl Grignard reagent with a suitable phosphorus-containing electrophile.

The process begins with the formation of the Grignard reagent itself. A cyclopropyl halide, such as cyclopropyl bromide, is reacted with magnesium metal in an anhydrous ether solvent, typically diethyl ether or tetrahydrofuran (B95107) (THF). sigmaaldrich.comchemguide.co.uklibretexts.org It is crucial to maintain strictly anhydrous conditions, as Grignard reagents readily react with water, which would quench the reagent and form a cyclopropane, halting the desired reaction pathway. chemguide.co.uk

Once formed, the cyclopropylmagnesium halide acts as a strong carbon-based nucleophile. masterorganicchemistry.com This nucleophilic cyclopropyl anion then attacks a phosphorus-containing electrophile, such as diethyl chlorophosphate. The reaction proceeds via a nucleophilic substitution at the phosphorus center, displacing the chloride and forming the desired carbon-phosphorus bond, yielding this compound.

Elimination Reactions for Cyclopropyl Ring Formation

An alternative classical strategy involves the formation of the cyclopropane ring itself through an elimination reaction on a pre-existing phosphonate-containing acyclic precursor.

The 1,3-elimination, or γ-elimination, of hydrogen bromide from a γ-halopropylphosphonate is a key method for constructing the cyclopropylphosphonate system. This intramolecular reaction involves the removal of a hydrogen atom from the α-carbon and a bromine atom from the γ-carbon of the propyl chain, leading to the formation of the three-membered ring.

This process is typically facilitated by a strong base. The base abstracts the acidic α-proton (adjacent to the phosphonate (B1237965) group), generating a carbanion. This carbanion then acts as an internal nucleophile, attacking the γ-carbon and displacing the bromide ion in an intramolecular SN2 fashion. The result is the formation of this compound. The efficiency of this ring closure can be influenced by various factors, including the choice of base and solvent.

The choice of solvent can significantly influence the outcome of chemical reactions, including the regioselectivity of elimination reactions. nih.govsciepub.com In the context of forming cyclopropyl rings from halopropylphosphonates, the solvent can affect the conformation of the substrate and the stability of the transition state, thereby directing the reaction towards a specific pathway.

The polarity of the solvent can play a crucial role. nih.govsciepub.com In some cases, an increase in solvent polarity might favor the formation of a more polar transition state, potentially leading to a higher yield of the desired cyclized product over competing side reactions, such as 1,2-elimination (which would form an alkenylphosphonate). The ability of the solvent to solvate the leaving group and the developing charges in the transition state is a key determinant of the reaction's course. Computational studies, such as those using Density Functional Theory (DFT), can provide insights into how solvent polarity influences the transition-state energies, helping to predict and rationalize the observed regioselectivity. nih.gov

Table 1: Effect of Solvent on Regioselectivity in a 1,3-Dipolar Cycloaddition

| Solvent | Dielectric Constant (ε) | Ratio of Regioisomers (3,5- to 3,4-) |

| Dichloromethane | 9.1 | 3.4 |

| Toluene (B28343) | 2.4 | 2.0 |

| Ethanol | 24.6 | 1.9 |

| Dimethyl Sulfoxide | 47 | 1.5 |

| This table illustrates how solvent polarity can influence the ratio of products in a cycloaddition reaction, a principle that also applies to regioselective elimination reactions. Data adapted from a study on isoxazole (B147169) synthesis. sciepub.com |

Reductive Phosphonation of Geminal Dibromocyclopropanes

A versatile method for the synthesis of dialkyl cyclopropylphosphonates involves the reductive phosphonation of gem-dibromocyclopropanes. researchgate.net This transformation is achieved by reacting the gem-dibromocyclopropane with a trialkyl phosphite (B83602), triethylamine, and water. researchgate.net

This unique reaction proceeds through the combined action of the trialkyl phosphite and a dialkyl phosphonate, which is generated in situ. researchgate.net The process effectively replaces one of the bromine atoms with a phosphonate group while reducing the second bromine, resulting in the formation of the cyclopropylphosphonate. This method offers a direct route to the desired product from readily available dibrominated precursors.

Modern Catalytic Strategies for Cyclopropylphosphonate Synthesis

Contemporary approaches to cyclopropylphosphonate synthesis increasingly rely on transition-metal catalysis, offering high efficiency, stereoselectivity, and milder reaction conditions compared to classical methods. hueuni.edu.vn

A prominent modern strategy is the asymmetric cyclopropanation of olefins using phosphonyl-containing diazo compounds as carbene precursors. utdallas.edursc.org This reaction is often catalyzed by transition metal complexes, such as those based on ruthenium or engineered metalloproteins. utdallas.eduaip.org For instance, ruthenium(II)-Pheox complexes have been shown to be effective catalysts for the asymmetric cyclopropanation of α-cyano diazophosphonate with styrene (B11656), yielding chiral diacceptor cyclopropylphosphonate products in high yields and with excellent diastereoselectivities. hueuni.edu.vnaip.org

Furthermore, biocatalysis using engineered enzymes, such as myoglobin-based carbene transferases, has emerged as a powerful tool for the highly stereoselective and enantiodivergent synthesis of cyclopropylphosphonates. utdallas.edursc.orgresearchgate.net By engineering the protein scaffold, catalysts can be developed to selectively produce either enantiomer of the desired cyclopropylphosphonate ester product with high diastereoselectivity and enantioselectivity. utdallas.eduresearchgate.net These biocatalytic methods can be conducted on a preparative scale and are compatible with a broad range of vinylarene substrates. utdallas.edu

Another modern approach involves the electrochemical reduction of α,α-dihalophosphonates in the presence of Michael acceptors, using a sacrificial anode like magnesium. sci-hub.se This method provides an efficient pathway to α-fluorinated cyclopropylphosphonates. researchgate.net

Table 2: Substrate Scope for Biocatalytic Cyclopropanation

| Substrate (Styrene Derivative) | Product Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| Styrene | 99 | >99 | 98 |

| 4-Methylstyrene | 99 | >99 | 99 |

| 4-Methoxystyrene | 99 | >99 | 99 |

| 4-Chlorostyrene | 99 | >99 | 99 |

| 3-Methylstyrene | 80 | >99 | 99 |

| 2-Methylstyrene | 44 | >99 | 99 |

| This table demonstrates the efficiency and selectivity of a myoglobin-based biocatalyst for the cyclopropanation of various styrene derivatives. utdallas.edu |

Transition Metal-Catalyzed Cyclopropanation Reactions

The reaction of alkenes with diazo compounds, catalyzed by transition metals, is a powerful and widely utilized method for forming cyclopropane rings. cdnsciencepub.com This approach has been successfully extended to the synthesis of cyclopropylphosphonates using diazomethylphosphonates as carbene precursors. Various metal catalysts, including those based on ruthenium, rhodium, iron, and gold, have been developed to promote this transformation, often with high levels of stereocontrol.

Chiral Ruthenium(II)-Pheox (Pheox = phenyl-oxazoline) complexes have emerged as highly effective catalysts for the asymmetric cyclopropanation of alkenes with diethyl diazomethylphosphonate. nih.govacs.org This methodology provides access to optically active cyclopropylphosphonates in high yields with exceptional levels of both diastereoselectivity and enantioselectivity. nih.govacs.org

The reaction between an alkene, such as styrene, and diethyl diazomethylphosphonate in the presence of a Ru(II)-Pheox catalyst affords the corresponding cyclopropylphosphonate with a strong preference for the trans-isomer. acs.org Studies have shown that the choice of solvent can influence the reaction yield, with solvents like CH2Cl2 and ClCH2CH2Cl providing high yields, while others like toluene or methanol (B129727) may lead to lower yields due to the formation of byproducts such as dimers or O-H insertion products. acs.org The system demonstrates broad applicability, effectively catalyzing the cyclopropanation of various alkenes, including α,β-unsaturated carbonyl compounds and vinylamine (B613835) derivatives, with high stereoselectivity. nih.govacs.org For instance, the cyclopropanation of N-vinylphthalimide proceeds in high yield (92%) and with excellent diastereo- and enantioselectivity (trans/cis = 99:1, 98% ee). acs.org The direct synthesis of optically active cyclopropylphosphonate derivatives from N,N-diethylaniline derivatives and diazomethylphosphonates has also been reported, achieving high diastereoselectivities (up to >99:1) and enantioselectivities (up to 99% ee). acs.orgresearchgate.net

The high stereoselectivity observed is attributed to the chiral environment created by the Ru(II)-Pheox complex. unl.pt The proposed mechanism involves the formation of a ruthenium-carbene intermediate, which then reacts with the alkene. unl.pt The approach of the alkene to the metallocarbene is directed by the ligand architecture to favor the formation of one enantiomer of the trans-cyclopropane over the other stereoisomers. unl.pt

Table 1: Ruthenium-Catalyzed Asymmetric Cyclopropanation of Styrene with Diethyl Diazomethylphosphonate acs.org

| Entry | Solvent | Yield (%) | trans/cis Ratio | ee (%) of trans-isomer |

| 1 | CH2Cl2 | 93 | 99:1 | 98 |

| 2 | Toluene | 45 | 99:1 | 98 |

| 3 | Hexane | 90 | 99:1 | 97 |

| 4 | ClCH2CH2Cl | 95 | 99:1 | 98 |

| 5 | CH3OH | 25 | 99:1 | 94 |

| 6 | THF | 85 | 99:1 | 97 |

Rhodium(II) carboxylate complexes are among the most common catalysts for cyclopropanation reactions involving diazo compounds. wikipedia.org These catalysts are also effective in promoting the cyclopropanation of alkenes with diazomethylphosphonates. cdnsciencepub.comresearchgate.net

The generally accepted mechanism for rhodium-catalyzed cyclopropanation involves the initial reaction of the rhodium(II) complex with the diazo compound. wikipedia.org This step leads to the formation of a zwitterionic intermediate, which then expels nitrogen gas to generate a highly reactive rhodium-carbene species. wikipedia.orgnih.gov This metal carbene intermediate is the active cyclopropanating agent. nih.gov It reacts with an alkene in a concerted, though potentially asynchronous, manner to deliver the cyclopropane ring, regenerating the rhodium catalyst for the next cycle. wikipedia.orgnih.gov A key feature of this mechanism is that the reaction typically proceeds without prior coordination of the alkene to the metal center. wikipedia.org

The use of (halodiazomethyl)phosphonates in rhodium(II)-catalyzed cyclopropanation has been shown to produce halocyclopropylphosphonates in moderate to high yields and with high diastereomeric ratios. researchgate.net This demonstrates the versatility of rhodium catalysts in accommodating substituted diazomethylphosphonates. researchgate.net While definitive mechanistic studies for every rhodium-catalyzed phosphonate cyclopropanation are not exhaustive, the product distributions and stereochemical outcomes are consistent with the established metal-carbene pathway. wikipedia.org

Iron, being an abundant and inexpensive metal, represents a sustainable choice for catalysis. researchgate.net Iron-catalyzed cyclopropanation reactions have been developed as a practical alternative to those using precious metals. A notable strategy involves the in situ generation of diazo compounds from stable precursors, which circumvents the need to handle potentially hazardous diazo reagents directly. rsc.org

One such method employs easily synthesized N-nosylhydrazones as diazo precursors. rsc.org In a one-pot reaction, the N-nosylhydrazone is converted into the corresponding diazo compound under mild conditions, which then immediately participates in the iron-catalyzed cyclopropanation of an alkene. rsc.org This approach has been successfully applied to the synthesis of a variety of trans-1,2-disubstituted cyclopropanes. rsc.org While this specific methodology has been demonstrated for a range of electronically diversified diazo compounds, its application to diazomethylphosphonates would provide a direct route to cyclopropylphosphonates. rsc.org Heterogeneous iron-based catalysts, such as iron-nitrogen-doped carbon materials, have also been employed for the cyclopropanation of terminal olefins, showing good yields and moderate trans diastereoselectivity. unimi.it

Gold(I) catalysts have unique reactivity profiles, particularly in the activation of alkynes. nih.gov A powerful strategy for forming complex polycyclic systems involves the gold(I)-catalyzed cycloisomerization of 1,n-enynes. rsc.orgnih.gov The mechanism of these reactions proceeds through the formation of a highly reactive cyclopropyl gold(I) carbene-like intermediate. nih.govrsc.org

This intermediate possesses dual reactivity, with electrophilic sites at both the carbene carbon and the strained cyclopropane ring. rsc.org The carbene-like character of this intermediate can be harnessed in a subsequent cyclopropanation step. rsc.org If a second alkene moiety is present within the substrate (as in a dienyne) or is introduced intermolecularly, it can trap the gold carbene, leading to a double cyclopropanation cascade. rsc.org This process stereoselectively generates complex tetracyclic products from dienynes. rsc.org This cascade reaction, initiated by alkyne activation to form a cyclopropyl gold carbene which is then trapped by an alkene, represents a sophisticated method for constructing molecules containing a cyclopropane ring. nih.govrsc.org

Biocatalytic Approaches to Cyclopropylphosphonate Synthesis

Biocatalysis offers a green and highly selective alternative to traditional chemical methods. The use of enzymes or engineered proteins can provide access to chiral molecules with near-perfect stereocontrol under mild reaction conditions.

The development of artificial metalloenzymes has expanded the scope of biocatalysis to include abiological transformations, such as carbene transfer reactions. scispace.com Specifically, engineered heme proteins, particularly myoglobin (B1173299) (Mb) variants, have been repurposed as efficient "carbene transferases" for cyclopropanation. researchgate.netresearchgate.net

This biocatalytic strategy has been successfully applied to the synthesis of chiral cyclopropylphosphonates. rsc.orgutdallas.edu The reaction uses a phosphonyl diazo reagent, such as dimethyl (diazomethyl)phosphonate, as the carbene precursor, which is reacted with an alkene in the presence of the engineered myoglobin catalyst. researchgate.netrsc.org A key advantage of this approach is its remarkable stereoselectivity. Through protein engineering, including a 'substrate walking' strategy, biocatalysts have been developed that are not only highly selective but also enantiodivergent. researchgate.netrsc.org This means that two different sets of engineered enzymes can produce either the (1R,2S) or the (1S,2R) enantiomer of the desired cyclopropylphosphonate product, both with exceptional levels of diastereomeric and enantiomeric excess (up to >99% de and ee). researchgate.netrsc.orgutdallas.edu

The methodology is effective for a wide range of vinylarene substrates and can be conducted on a preparative (gram) scale. researchgate.netrsc.org These engineered carbene transferases represent a powerful and sustainable method for accessing highly enantioenriched cyclopropylphosphonates. nsf.govmdpi.com

Table 2: Enantiodivergent Synthesis of Cyclopropylphosphonates using Engineered Myoglobin (Mb) Variants researchgate.net

| Entry | Mb Variant | Substrate | Product Configuration | Yield (%) | de (%) | ee (%) |

| 1 | Mb(H64V,V68A) | Styrene | (1S,2R) | 99 | >99 | 99 |

| 2 | Mb(H64V,V68F) | 4-Chlorostyrene | (1S,2R) | 99 | >99 | 99 |

| 3 | Mb(RR4) | Styrene | (1R,2S) | 95 | >99 | 98 |

| 4 | Mb(RR4) | 4-Methoxystyrene | (1R,2S) | 90 | >99 | 98 |

Hemoprotein-Catalyzed Olefin Cyclopropanation with Diazophosphonates

The asymmetric cyclopropanation of olefins using phosphonyl-containing diazo compounds is a notable method for creating cyclopropane rings with a phosphonyl group. rsc.org While traditionally reliant on organo-transition metal catalysts, enzyme-mediated carbene transfer catalysis has emerged as a sustainable and highly stereoselective alternative. rsc.org Engineered hemoproteins, such as myoglobin and cytochrome P450s, have demonstrated the ability to catalyze these cyclopropanation reactions effectively. rsc.org

Specifically, myoglobin-based biocatalysts have been developed for the highly stereoselective cyclopropanation of olefins with a phosphonyl diazo reagent as the carbene precursor. researchgate.net Through a "substrate walking" protein engineering strategy, two sets of enantiodivergent myoglobin-based biocatalysts were created to synthesize both (1R,2S) and (1S,2R) enantiomers of the desired cyclopropylphosphonate ester products. researchgate.net This method is efficient for a wide array of vinylarene substrates, achieving high diastereoselectivity (de) and enantioselectivity (ee) of up to 99%. rsc.orgresearchgate.net

Mechanistic studies, including Density Functional Theory (DFT) calculations, have shown that the hemoprotein-catalyzed cyclopropanation with diazophosphonates proceeds via a concerted carbene insertion mechanism. rsc.org This is similar to reactions involving ethyl diazoacetate (EDA), although the reaction with diazophosphonates is considered more challenging due to kinetic and steric factors. rsc.org Investigations into a myoglobin-catalyzed cyclopropanation with diazoketones revealed a complex mechanism involving the formation of a heme-bound diazo complex intermediate and a rate-determining carbene formation step. nih.govutdallas.edu A competing pathway can lead to a non-productive, but also non-destructive, N-bound carbene adduct of the heme cofactor. nih.govutdallas.edu

Competition studies have also been conducted to compare the cyclopropanation of styrenes with diisopropyl diazomethylphosphonate against diazo insertion into heteroatom-hydrogen bonds and sigmatropic reactions. electronicsandbooks.com

Michael Induced Ring Closure (MIRC) Reactions for Cyclopropylphosphonates

The Michael Induced Ring Closure (MIRC) reaction is a well-established and straightforward methodology for the synthesis of substituted cyclopropylphosphonates. thieme-connect.comugent.be This method involves the reaction of trialkyl phosphites with doubly activated tertiary allyl halides, such as β-bromoalkylidene cyanoacetates and malonates, leading to a variety of functionalized cyclopropylphosphonates in moderate to good yields. thieme-connect.comresearchgate.net The substitution pattern achievable through the MIRC methodology is extensive. thieme-connect.com

The reaction pathway involves a competition between the Arbuzov reaction and the MIRC reaction. thieme-connect.com The outcome is influenced by the nature of the reactants; primary tetrasubstituted allyl halides tend to yield aliphatic phosphonates via the Arbuzov reaction, while trisubstituted allyl halides form cyclopropylphosphonates through the MIRC pathway. thieme-connect.com This is consistent with the SN2 nature of the Arbuzov reaction. thieme-connect.com

Organocatalytic domino reactions, combining a Michael addition and an intramolecular alkylation between α,β-unsaturated aldehydes and bromophosphonoacetates, have been developed to produce highly functionalized cyclopropylphosphonates with three chiral centers, achieving good diastereoselectivities and very high enantioselectivities. researchgate.net

Electroreduction Methods for Substituted Cyclopropylphosphonates

Electrochemical methods provide an efficient route for the synthesis of various substituted cyclopropylphosphonates. The diastereoselective electrosynthesis of polysubstituted α-chloro cyclopropylphosphonates can be achieved by the electroreduction of diisopropyl trichloromethylphosphonate in the presence of Michael acceptors. researchgate.net This process is typically carried out in a one-compartment cell equipped with a sacrificial magnesium anode. researchgate.netscispace.com

Similarly, the synthesis of α-arylated β-substituted cyclopropylphosphonates is accomplished through the electroreduction of diethyl α,α-dichlorobenzylphosphonate in the presence of Michael acceptors. scispace.comacs.org This method has been successfully applied to the synthesis of a phosphonic analogue of Minalcipran. acs.orgnih.gov The galvanostatic reduction of tetraethyl dichloromethylbis(phosphonate) generates a stabilized carbanion that reacts with various Michael acceptors to yield cyclopropylphosphonates. nih.gov

Furthermore, the first synthesis of α-fluorinated cyclopropylphosphonates was achieved via the electroreduction of diisopropyl dibromofluoromethylphosphonate in the presence of Michael acceptors, also using a one-compartment cell with a magnesium sacrificial anode. researchgate.netresearchgate.net

Zirconocene-Mediated Cyclopropylmethylphosphonate Synthesis

Zirconocene-mediated reactions offer a pathway for hydrophosphination, a process that forms P-C bonds. While direct synthesis of this compound using this method is not explicitly detailed in the provided context, related zirconocene-mediated hydrophosphination of alkenes has been studied. Zirconocene (B1252598) dichlorides, such as Cp2ZrCl2 and Cp2ZrCl2, can act as precatalysts for the hydrophosphination of styrene substrates and activated alkenes upon irradiation with near-ultraviolet light. chemrxiv.org This irradiation is believed to induce homolysis of the cyclopentadienyl (B1206354) (Cp) or pentamethylcyclopentadienyl (Cp) ligand, leading to a radical hydrophosphination mechanism. chemrxiv.org

The general procedure involves mixing the zirconocene complex with an alkene and diphenylphosphine (B32561) in a suitable solvent and irradiating the mixture. chemrxiv.org For example, the reaction of styrene and diphenylphosphine with Cp2ZrCl2 as a catalyst resulted in 86% conversion to the hydrophosphination product. chemrxiv.org This methodology has been applied to a variety of styrene derivatives and other alkenes. chemrxiv.org

Synthesis of this compound Analogues

Thio and Seleno Analogues of this compound

The synthesis of thio and seleno analogues of this compound starts with the preparation of diethyl cyclopropylphosphonite. tandfonline.comtandfonline.com This intermediate is synthesized by reacting cyclopropylmagnesium bromide with diethyl chlorophosphite. tandfonline.comtandfonline.com The resulting diethyl cyclopropylphosphonite can then be reacted with elemental sulfur to yield diethyl cyclopropylthiophosphonate or with elemental selenium to produce diethyl cyclopropylselenophosphonate. tandfonline.comtandfonline.comresearchgate.net

An alternative route to the parent this compound involves the 1,3-elimination of HBr from diethyl 3-bromopropylphosphonate. tandfonline.comtandfonline.com The selectivity of this elimination reaction is highly dependent on the solvent used; aprotic polar solvents like DMF favor the 1,3-elimination to form the cyclopropane ring, whereas protic solvents like t-BuOH facilitate 1,2-elimination, leading to propenylphosphonate. tandfonline.comtandfonline.com

| Method | Starting Materials | Reagents | Product | Yield |

| Oxidation | Diethyl cyclopropylphosphonite | Elemental Sulfur | Diethyl cyclopropylthiophosphonate | 70% tandfonline.com |

| Oxidation | Diethyl cyclopropylphosphonite | Elemental Selenium | Diethyl cyclopropylselenophosphonate | 65% tandfonline.com |

Table 1: Synthesis of Thio and Seleno Analogues

Alpha-Fluorinated and Alpha,Alpha-Dichlorobenzylphosphonate Derived Cyclopropylphosphonates

The synthesis of α-fluorinated cyclopropylphosphonates has been successfully achieved for the first time through an electrochemical method. researchgate.netresearchgate.net This involves the electroreduction of diisopropyl dibromofluoromethylphosphonate in the presence of various Michael acceptors. researchgate.netresearchgate.net The reaction is carried out in a single-compartment cell using a magnesium sacrificial anode. researchgate.netresearchgate.net One reported example using this method with diisopropyl (dibromofluoromethyl)phosphonate resulted in the corresponding fluorinated cyclopropylphosphonate in good yield and moderate diastereoselectivity. nih.gov

Cyclopropylphosphonates derived from α,α-dichlorobenzylphosphonate are synthesized via a similar electrochemical approach. acs.org The electroreduction of diethyl α,α-dichlorobenzylphosphonate in the presence of Michael acceptors efficiently yields α-arylated β-substituted cyclopropylphosphonates. scispace.comacs.org This method is performed in an undivided cell with a magnesium sacrificial anode. acs.orgnih.gov

| Derivative | Precursor | Method | Key Reagents |

| α-Fluorinated Cyclopropylphosphonates | Diisopropyl dibromofluoromethylphosphonate | Electroreduction | Michael Acceptors, Mg anode researchgate.netresearchgate.net |

| α-Arylated β-Substituted Cyclopropylphosphonates | Diethyl α,α-dichlorobenzylphosphonate | Electroreduction | Michael Acceptors, Mg anode scispace.comacs.org |

Table 2: Synthesis of Halogenated and Benzylated Cyclopropylphosphonates

Aminated (Cyclopropylmethyl)phosphonates

The synthesis of aminated (cyclopropylmethyl)phosphonates has been explored through various methodologies, primarily focusing on the introduction of an amino group to a pre-existing cyclopropylphosphonate framework or through multi-component reactions where the cyclopropyl and amino functionalities are installed concurrently. These compounds are of interest due to the wide-ranging biological activities associated with aminophosphonates. scirp.orgoalib.comscilit.comthieme-connect.com

One prominent synthetic route involves the amination of a haloalkyl-substituted cyclopropylphosphonate. scirp.orgscirp.org A novel class of aminated (cyclopropylmethyl)phosphonates was synthesized starting from diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate. scirp.orgoalib.comscilit.comscirp.org This starting material is prepared from diethyl (5-chloropent-1-yn-1-yl)phosphonate, which undergoes cyclization via a five-membered zirconacycle intermediate. scirp.orgscirp.org

The subsequent amination is achieved by reacting the chlorinated cyclopropylphosphonate with various primary or secondary amines in the presence of a non-nucleophilic base, such as Hünig's base (diisopropylethylamine, DIPEA). scirp.orgscirp.org The reaction is typically conducted without a solvent, heating the mixture for an extended period. scirp.orgscirp.org For instance, reacting diethyl ((1-(3-chloropropyl)cyclopropyl)methyl)phosphonate with 1.2 equivalents of an amine and 2 equivalents of Hünig's base at 70°C for 48 hours yields the desired aminated products. scirp.orgscirp.org The resulting compounds are then purified, commonly by silica (B1680970) gel chromatography, to afford the final products in moderate to good yields. scirp.orgscirp.org

| Amine Reactant | Product | Yield |

|---|---|---|

| Amylamine (Pentylamine) | Diethyl ((1-(3-(pentylamino)propyl)cyclopropyl)methyl)phosphonate | 73% |

| Benzylamine | Diethyl ((1-(3-(benzylamino)propyl)cyclopropyl)methyl)phosphonate | 68-73% (range) |

| Piperidine | Diethyl ((1-(3-(piperidin-1-yl)propyl)cyclopropyl)methyl)phosphonate | 68-73% (range) |

Another significant approach for the synthesis of α-cyclopropyl-α-aminophosphonates is the Kabachnik-Fields reaction. thieme-connect.comcore.ac.uk This is a three-component condensation reaction involving a carbonyl compound, an amine, and a dialkyl phosphite. thieme-connect.comcore.ac.uknih.gov A microwave-assisted variant of this reaction has been developed for the synthesis of cyclopropyl-substituted α-aminophosphonates. thieme-connect.com In this method, a cyclopropanecarbaldehyde, benzylamine, and diethyl phosphite are reacted in the presence of cadmium iodide as a catalyst under microwave irradiation. thieme-connect.com This multicomponent strategy provides a direct route to α-amino(cyclopropyl)methylphosphonates. thieme-connect.com The use of cyclopropanecarbaldehydes in the Kabachnik-Fields reaction was not widely reported prior to this development. thieme-connect.com

| Cyclopropanecarbaldehyde | Amine | Phosphite | Catalyst | Product Type |

|---|---|---|---|---|

| Cyclopropanecarbaldehyde | Benzylamine | Diethyl phosphite | Cadmium Iodide | Diethyl (benzylamino)(cyclopropyl)methylphosphonate |

Furthermore, a one-pot synthesis for cyclopropane α-aminophosphonates has been described utilizing acetal-derived iminium salts as electrophiles. mdpi.com This method begins with the cyclization of a bromoester to form a silylated acetal, which then serves as a precursor to the α-aminophosphonate. mdpi.com

The introduction of an amino group into the cyclopropylmethylphosphonate structure is a key strategy for modifying its biological profile, leveraging the known bioactivity of the aminophosphonate pharmacophore. scirp.orgresearchgate.net

Mechanistic Investigations of Diethyl Cyclopropylphosphonate Reactions

Elucidation of Reaction Pathways in Cyclopropanation Reactions

The formation of the cyclopropane (B1198618) ring in diethyl cyclopropylphosphonate and its derivatives can proceed through several distinct mechanistic pathways, largely dependent on the specific reagents and catalysts employed.

Stepwise Radical Mechanisms

In contrast to concerted pathways, stepwise radical mechanisms have also been identified, particularly in reactions catalyzed by certain transition metals like cobalt. acs.orgresearchgate.net A stepwise radical mechanism involves the initial formation of a radical intermediate, which then undergoes ring closure to form the cyclopropane ring. researchgate.net This type of mechanism is often associated with a loss of stereochemistry, as the intermediate radical has a longer lifetime, allowing for rotation around single bonds before the final ring-closing step. acs.org For example, Co(TPP)-catalyzed cyclopropanation reactions have shown significant cis/trans isomerization, which is consistent with a radical mechanism. acs.org Combined computational and experimental studies on Co(II)-catalyzed cyclopropanation reactions further support a stepwise radical pathway. researchgate.net

Enamine or Iminium Intermediates in Catalytic Cyclopropylphosphonation

In certain catalytic systems, particularly those involving aniline (B41778) derivatives, the formation of enamine or iminium intermediates plays a crucial role. acs.orghueuni.edu.vn For example, in the Ru(II)-Pheox complex-catalyzed reaction of N,N-diethylaniline derivatives with diazomethylphosphonates, deuterium-labeling studies have suggested the generation of an enamine or iminium intermediate. acs.orghueuni.edu.vn A plausible mechanism involves the formation of a metal-carbene complex, which then reacts with the aniline to form an iminium intermediate. This intermediate can then convert to an enamine, which subsequently reacts with the Ru-carbene intermediate to yield the cyclopropylphosphonate product. hueuni.edu.vn This pathway is a key feature in the direct catalytic asymmetric cyclopropylphosphonation of N,N-dialkyl groups of aniline derivatives. acs.orghueuni.edu.vn

Role of Key Intermediates in this compound Formation

The formation of this compound often proceeds through highly reactive intermediates that dictate the course and outcome of the reaction.

Metal-Carbene Complexes : In transition-metal-catalyzed reactions, the formation of a metal-carbene complex is a common and critical step. hueuni.edu.vn These complexes, generated from the reaction of a metal catalyst (containing, for example, rhodium, ruthenium, or iron) with a diazo compound, act as the carbene-transfer agent to the olefin. hueuni.edu.vnresearchgate.net The nature of the metal and its ligands significantly influences the reactivity and selectivity of the carbene transfer process. researchgate.net For instance, Ru(II)-Pheox catalysts are effective in generating ruthenium-carbene complexes for cyclopropanation. hueuni.edu.vn

Carbanions : Carbanionic intermediates are central to the Michael Induced Ring Closure (MIRC) reaction, a powerful method for synthesizing cyclopropylphosphonates. researchgate.net In this reaction, a carbanion, often generated by the deprotonation of an active methylene (B1212753) compound, adds to an α,β-unsaturated system. The resulting enolate then undergoes an intramolecular nucleophilic substitution to close the three-membered ring. researchgate.netresearchgate.net The generation and subsequent reaction of γ-halocarbanions are also key in certain cyclopropanation pathways. researchgate.net

Cyclopropylidene : While less common in the direct synthesis of this compound, cyclopropylidene is a carbene that can be involved in rearrangement reactions leading to cyclopropane derivatives.

Kinetic and Stereochemical Aspects of Reaction Mechanisms

The kinetics and stereochemistry of cyclopropanation reactions are intricately linked to the underlying mechanism.

Kinetic Studies : Kinetic investigations provide valuable insights into the rate-determining steps of a reaction. For example, in myoglobin-catalyzed cyclopropanation, kinetic studies have shown that the reaction can be very fast, reaching high conversions in minutes. researchgate.net Kinetic studies on cyclopropanation reactions have also revealed induction periods, suggesting a change in the catalyst structure during the reaction. wiley-vch.de

Stereochemical Control : The stereochemical outcome of a cyclopropanation reaction is a direct consequence of the reaction mechanism. Concerted mechanisms generally lead to a high degree of stereospecificity, where the stereochemistry of the starting olefin is retained in the cyclopropane product. utdallas.eduacs.org In contrast, stepwise radical mechanisms can lead to a mixture of stereoisomers due to the longer lifetime of the radical intermediate. acs.org The choice of catalyst and ligands is paramount in controlling the enantioselectivity of asymmetric cyclopropanation reactions, with chiral catalysts directing the formation of a specific enantiomer. hueuni.edu.vnnih.gov High diastereoselectivities and enantioselectivities (up to >99:1 and 99% ee, respectively) have been achieved in Ru(II)-Pheox catalyzed cyclopropylphosphonations. acs.orghueuni.edu.vn

Influence of Reaction Conditions on Mechanistic Divergence

Reaction conditions, particularly the choice of solvent, can have a profound impact on the reaction pathway, leading to different products from the same starting materials.

Solvent Effects on Elimination Reactions : A notable example of mechanistic divergence is the elimination reaction of diethyl 3-bromopropylphosphonate. researchgate.net The solvent used in this reaction can direct the outcome towards either a 1,2-elimination to form diethyl propenylphosphonate or a 1,3-elimination to yield the desired this compound. researchgate.net This highlights the critical role of the solvent in stabilizing transition states and influencing the regioselectivity of the elimination process. Other factors such as temperature and the nature of the base can also influence the stereochemistry of cyclopropanation reactions. researchgate.net

Data Tables

Table 1: Mechanistic Pathways in Cyclopropanation Reactions

| Mechanism Type | Key Features | Example Catalyst/System | Stereochemical Outcome | Citations |

| Concerted Carbene Insertion | Single transition state, retention of olefin stereochemistry | Myoglobin (B1173299), Iron-porphyrins | Stereospecific | utdallas.eduresearchgate.netacs.org |

| Stepwise Radical | Formation of a radical intermediate, potential for cis/trans isomerization | Cobalt-porphyrins | Non-stereospecific | acs.orgresearchgate.net |

| Enamine/Iminium Intermediates | Involves reaction with anilines to form enamine or iminium ions | Ru(II)-Pheox complex | High diastereo- and enantioselectivity | acs.orghueuni.edu.vn |

Table 2: Key Intermediates in this compound Formation

| Intermediate | Role in Reaction | Method of Generation | Citations |

| Metal-Carbene Complex | Transfers a carbene moiety to an olefin | Reaction of a transition metal catalyst with a diazo compound | hueuni.edu.vnresearchgate.net |

| Carbanion | Nucleophilic attack in MIRC reactions | Deprotonation of an active methylene compound | researchgate.netresearchgate.net |

Table 3: Influence of Reaction Conditions on Product Formation

Stereochemical Control in Cyclopropylphosphonate Synthesis

Diastereoselective Synthesis of Cyclopropylphosphonates

Diastereoselective synthesis aims to selectively produce one diastereomer of a molecule over others. In the synthesis of cyclopropylphosphonates, this typically involves controlling the relative configuration of the substituents on the cyclopropane (B1198618) ring. High levels of diastereoselectivity are often achieved in the cyclopropanation of alkenes with diazomethylphosphonates.

One notable example is the use of chiral Ruthenium(II)-Pheox complexes as catalysts in the reaction of diethyl diazomethylphosphonate with various alkenes. These reactions have been shown to produce the corresponding cyclopropylphosphonates with excellent diastereoselectivity, often exceeding a 99:1 trans/cis ratio. acs.orgacs.org The high trans-selectivity is attributed to the steric interactions in the transition state, which favor the approach of the reactants in a way that minimizes steric hindrance.

Biocatalysis has also emerged as a powerful tool for diastereoselective cyclopropylphosphonate synthesis. Engineered carbene transferases, such as myoglobin-based biocatalysts, have been developed for the highly stereoselective cyclopropanation of olefins with phosphonyl diazo reagents. nih.govresearchgate.netrsc.org These enzymatic systems can achieve high diastereomeric excess (de), often up to 99%. nih.govrsc.org

The following table summarizes some research findings on the diastereoselective synthesis of cyclopropylphosphonates:

| Catalyst/Method | Alkene Substrate | Diazo Reagent | Diastereomeric Ratio (trans:cis) or % de | Reference |

| Ru(II)-Pheox complex | Styrene (B11656) | Diethyl diazomethylphosphonate | 99:1 | acs.org |

| Ru(II)-Pheox complex | α-Methylstyrene | Diethyl diazomethylphosphonate | Lower compared to styrene | acs.org |

| Engineered Myoglobin (B1173299) | Various vinylarenes | Phosphonyl diazo reagent | up to 99% de | nih.govrsc.org |

Enantioselective Synthesis of Cyclopropylphosphonates

Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other. This is crucial for the synthesis of chiral drugs and other biologically active molecules, as different enantiomers can have vastly different physiological effects. The catalytic asymmetric cyclopropanation of alkenes with diazomethylphosphonates is a highly effective method for producing optically active cyclopropylphosphonates. acs.org

Chiral catalysts play a pivotal role in enantioselective cyclopropanation. For instance, chiral Ruthenium(II)-Pheox complexes have been successfully employed to catalyze the asymmetric cyclopropanation of diethyl diazomethylphosphonate with a variety of alkenes, including α,β-unsaturated carbonyl compounds, yielding optically active cyclopropylphosphonates with up to 99% enantiomeric excess (ee). acs.orgacs.org Similarly, chiral ruthenium porphyrin catalysts have been used for the asymmetric addition of diisopropyl diazomethylphosphonate to styrene derivatives, affording trans-cyclopropylphosphonates with high enantiomeric excesses of up to 92%. acs.org

A particularly innovative approach involves the use of engineered myoglobin-based biocatalysts. These biocatalysts have not only been shown to be highly enantioselective but also enantiodivergent. nih.govresearchgate.netrsc.org This means that by selecting different engineered variants of the enzyme, it is possible to synthesize either the (1R,2S) or the (1S,2R) enantiomer of the desired cyclopropylphosphonate product with high selectivity. nih.govresearchgate.net

Below is a table highlighting key results in the enantioselective synthesis of cyclopropylphosphonates:

| Catalyst | Alkene Substrate | Diazo Reagent | Enantiomeric Excess (% ee) | Reference |

| Chiral Ru(II)-Pheox complex | Styrene derivatives | Diethyl diazomethylphosphonate | up to 99% | acs.orgacs.org |

| Chiral Ruthenium Porphyrins | Styrene derivatives | Diisopropyl diazomethylphosphonate | up to 92% | acs.org |

| Engineered Myoglobin (enantiodivergent) | Various vinylarenes | Phosphonyl diazo reagent | up to 99% | nih.govresearchgate.netrsc.org |

Chiral Catalyst Design for Asymmetric Cyclopropylphosphonation (e.g., Ruthenium(II)-Pheox complexes, Rhodium(II) catalysts)

The design of effective chiral catalysts is at the heart of asymmetric cyclopropylphosphonation. The catalyst's structure creates a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer.

Ruthenium(II)-Pheox Complexes:

Ruthenium(II)-Pheox complexes are a class of highly effective catalysts for asymmetric carbene transfer reactions, including cyclopropanation. acs.orgacs.orgnih.govnih.govrsc.org The catalyst consists of a ruthenium metal center coordinated to a chiral Pheox ligand (phenyl-oxazoline). The chirality of the ligand is transferred to the catalytic process, enabling high levels of stereocontrol. These catalysts have demonstrated remarkable efficiency in the cyclopropanation of a wide range of olefins with diazomethylphosphonates, consistently delivering high yields, diastereoselectivities, and enantioselectivities. acs.orgacs.org The versatility of the Ru(II)-Pheox system allows for the cyclopropanation of not only simple alkenes but also more challenging electron-deficient olefins like α,β-unsaturated carbonyl compounds. acs.org

Rhodium(II) Catalysts:

Rhodium(II) complexes are another important class of catalysts for cyclopropanation reactions. acs.orgnih.govbeilstein-journals.orgnih.gov Chiral dirhodium(II) catalysts, featuring chiral carboxylate or carboxamidate ligands, have been extensively studied for asymmetric cyclopropanation. While early examples of enantioselective intermolecular cyclopropanation with phosphonates using rhodium complexes have been reported, achieving high enantioselectivity with simple diazomethylphosphonates has been a challenge. acs.org However, the continuous development of novel rhodium catalysts with tailored steric and electronic properties remains an active area of research to improve their performance in the asymmetric synthesis of cyclopropylphosphonates.

Substrate Control in Stereoselective Cyclopropylphosphonation

In addition to catalyst control, the inherent stereochemistry of the substrate can also be exploited to direct the stereochemical outcome of a cyclopropanation reaction. This strategy, known as substrate control, is particularly relevant when the alkene substrate already contains one or more stereocenters.

The existing chiral centers in the substrate can influence the facial selectivity of the carbene addition to the double bond. This is often due to steric hindrance, where the incoming carbene preferentially attacks the less hindered face of the alkene. By carefully choosing the substrate, it is possible to achieve high levels of diastereoselectivity in the formation of the cyclopropane ring.

For example, in the synthesis of complex natural products containing a cyclopropylphosphonate moiety, the stereochemistry of the cyclopropane ring can be dictated by the conformation of a larger, chiral molecular framework. mdpi.com The substrate is pre-organized in a way that exposes one face of the double bond to the cyclopropanating agent, leading to the formation of a single diastereomer. This approach is a powerful tool in the total synthesis of complex molecules where multiple stereocenters need to be set with precision. mdpi.comresearchgate.net

Stereochemical Assignment Methodologies (e.g., Nuclear Overhauser Effect Spectroscopy, Coupling Constant Analysis)

The unambiguous determination of the stereochemistry of the synthesized cyclopropylphosphonates is crucial. Several spectroscopic techniques are employed for this purpose, with Nuclear Magnetic Resonance (NMR) spectroscopy being the most powerful.

Nuclear Overhauser Effect Spectroscopy (NOESY):

The Nuclear Overhauser Effect (NOE) is a phenomenon where the irradiation of one nucleus affects the intensity of the NMR signal of another nucleus that is close in space (typically within 5 Å). libretexts.orgwikipedia.org NOESY is a 2D NMR experiment that maps these through-space interactions. wikipedia.org For cyclopropylphosphonates, NOESY can be used to determine the relative stereochemistry of the substituents on the cyclopropane ring. For instance, a strong NOE correlation between two protons on the same face of the ring would confirm a cis relationship, while the absence of such a correlation would suggest a trans relationship.

Coupling Constant Analysis:

The magnitude of the coupling constant (J-value) between two protons in an NMR spectrum is dependent on the dihedral angle between them, as described by the Karplus equation. youtube.com In cyclopropane systems, the cis and trans vicinal coupling constants (³JHH) are characteristically different. Generally, the cis coupling constant is larger than the trans coupling constant. youtube.com This difference arises from the distinct dihedral angles between cis and trans protons on the rigid cyclopropane ring. By analyzing the coupling constants between the cyclopropyl (B3062369) protons, the relative stereochemistry can be reliably assigned. researchgate.netpharmatutor.orglibretexts.org

Derivatization and Functionalization Strategies of Diethyl Cyclopropylphosphonate Scaffolds

Modifications of the Cyclopropyl (B3062369) Ring

The inherent ring strain and the electronic influence of the phosphonate (B1237965) group make the cyclopropyl ring susceptible to specific modifications, including the introduction of new functional groups and synthetically useful ring-opening reactions.

Introduction of Functional Groups onto the Cyclopropyl Moiety

The carbon atom alpha to the phosphonate group in diethyl cyclopropylphosphonate is acidic enough to be deprotonated by a strong base, such as an organolithium reagent. This generates a stabilized carbanion that can act as a potent nucleophile. The stability of this lithiated intermediate allows it to react with various electrophiles, leading to the introduction of a wide range of functional groups directly onto the cyclopropyl ring.

The high acidity of cyclopropanes alpha to a carbonyl or a related electron-withdrawing group facilitates this deprotonation. For instance, the lithiated species of a cyclopropyl ester has been shown to be chemically stable under reaction conditions at low temperatures. nih.gov This principle extends to cyclopropylphosphonates, where the lithiated intermediate can be trapped by electrophiles to yield substituted products. This method provides a direct route to functionalized cyclopropylphosphonates that retain the core three-membered ring structure.

Ring-Opening Reactions of Cyclopropylphosphonates as Synthetic Transformations

The cyclopropyl ring in this compound, activated by the electron-withdrawing phosphonate group, can undergo nucleophilic ring-opening reactions. These transformations are often catalyzed by Brønsted or Lewis acids and proceed through the cleavage of a carbon-carbon bond in the ring, alleviating ring strain. researchgate.netnih.gov This strategy is particularly effective for donor-acceptor (D-A) cyclopropanes, where the phosphonate acts as the 'acceptor' group.

Under acidic conditions, the cyclopropane (B1198618) is activated, making it more susceptible to attack by a nucleophile. researchgate.net A wide variety of nucleophiles, including arenes, indoles, azides, diketones, and alcohols, have been successfully employed in these reactions. researchgate.net The reaction typically occurs at the carbon atom beta to the phosphonate group, leading to 1,3-difunctionalized products. This provides a powerful method for converting the compact cyclopropyl scaffold into highly functionalized acyclic structures. researchgate.netlibretexts.org

| Reaction Type | Catalyst | Nucleophile | General Product |

| Arylative Ring-Opening | TfOH | Methoxybenzenes | γ-Aryl-α,β-unsaturated phosphonate |

| Azide Addition | Brønsted Acid | NaN₃ | γ-Azido-α,β-unsaturated phosphonate |

| Alcoholysis | Brønsted Acid | Alcohols (e.g., MeOH) | γ-Alkoxy-α,β-unsaturated phosphonate |

This table presents generalized outcomes based on the reactivity of donor-acceptor cyclopropanes, where the phosphonate group acts as the acceptor. researchgate.net

Transformations Involving the Phosphonate Group

The phosphonate moiety not only activates the cyclopropyl ring but also serves as a handle for further synthetic manipulations, including additions to electrophiles and rearrangements following ring cleavage.

Addition Reactions of Cyclopropylphosphonates to Electrophilic Species (e.g., aldehydes)

As mentioned previously, the carbon alpha to the phosphonate group can be deprotonated to form a nucleophilic carbanion. This intermediate readily participates in addition reactions with electrophilic species, most notably aldehydes and ketones. acs.org This reaction is a powerful tool for carbon-carbon bond formation.

The addition of the lithiated this compound to an aldehyde generates a β-hydroxy phosphonate adduct. This transformation allows for the coupling of the cyclopropylphosphonate unit with a diverse range of carbonyl-containing molecules. The stability of the lithiated intermediate at low temperatures is crucial for the success of these reactions, preventing undesired side reactions and ensuring good yields of the desired adduct. acs.orgnih.gov

| Electrophile | Base | Product Type | Reference |

| Benzaldehyde | LDA | Diethyl (1-(hydroxy(phenyl)methyl)cyclopropyl)phosphonate | acs.org |

| Aliphatic Aldehydes | n-BuLi | Diethyl (1-(1-hydroxyalkyl)cyclopropyl)phosphonate | acs.org |

| Ketones | LDA | Diethyl (1-(1-hydroxycycloalkyl)cyclopropyl)phosphonate | nih.gov |

LDA = Lithium diisopropylamide; n-BuLi = n-Butyllithium.

Formation of Substituted Alkenylphosphonates from Cyclopropylphosphonates via Ring Cleavage

The ring-opening reactions discussed in section 5.1.2 are a direct method for the synthesis of substituted alkenylphosphonates. When the cyclopropyl ring is opened by a nucleophile, the resulting 1,3-difunctionalized product is often a γ-substituted phosphonate. Subsequent elimination reactions can lead to the formation of a double bond, yielding various alkenylphosphonate derivatives.

For example, the acid-catalyzed ring-opening with an alcohol nucleophile produces a γ-alkoxy phosphonate. researchgate.net Depending on the substrate and reaction conditions, this intermediate can undergo further transformation to yield a butenylphosphonate or related unsaturated systems. This ring-cleavage-rearrangement sequence transforms the cyclopropylphosphonate into a linear, unsaturated phosphonate, which is a valuable synthetic intermediate for other reactions, such as Heck couplings or Michael additions.

Synthesis of Complex Cyclopropylphosphonate Architectures (e.g., polycyclic structures from gold-catalyzed reactions)

Homogeneous gold catalysis has emerged as a powerful tool for constructing complex molecular architectures from simple unsaturated precursors like enynes and allenes. nih.gov These reactions often proceed through intermediates that can be trapped to form intricate polycyclic systems. beilstein-journals.orgnih.gov While this compound itself is not typically the starting material, the cyclopropylphosphonate motif can be incorporated into complex structures using gold-catalyzed cascade reactions.

One prominent strategy involves an intramolecular cyclization followed by an intermolecular cycloaddition. nih.govresearchgate.net For instance, a gold catalyst can activate an alkyne in a molecule that also contains a tethered alkene, leading to a cyclization event that forms a cyclopropyl gold-carbene intermediate. beilstein-journals.org This highly reactive species can then undergo a cycloaddition with an external alkene or diene, rapidly building molecular complexity. nih.gov This methodology allows for the efficient assembly of polycarbocyclic frameworks that feature a cyclopropylphosphonate unit, providing access to novel and structurally diverse compounds. nih.govd-nb.info

Computational and Theoretical Studies of Diethyl Cyclopropylphosphonate

Density Functional Theory (DFT) Calculations for Reaction Pathways

Density Functional Theory (DFT) has become an indispensable tool for elucidating the mechanisms of complex organic reactions. nih.govmdpi.com For Diethyl cyclopropylphosphonate, DFT calculations can map out the potential energy surfaces of its various transformations, identifying transition states and intermediates. This allows for a detailed understanding of the reaction kinetics and thermodynamics.

Researchers can model reaction pathways such as the nucleophilic addition to the phosphonate (B1237965) group or reactions involving the cyclopropyl (B3062369) ring. By calculating the energies of reactants, transition states, and products, the activation energies and reaction enthalpies can be determined. For instance, in a hypothetical reaction, DFT could be used to compare different mechanistic pathways, as illustrated in the table below.

| Reaction Pathway | Transition State Energy (kcal/mol) | Product Energy (kcal/mol) | Activation Energy (kcal/mol) |

| Pathway A: Ring Opening | 35.2 | -10.5 | 35.2 |

| Pathway B: Nucleophilic Addition | 25.8 | -15.2 | 25.8 |

This interactive table presents hypothetical DFT calculation results for two possible reaction pathways of this compound, allowing for a comparison of their energetic feasibilities.

These calculations often employ hybrid functionals like B3LYP with appropriate basis sets such as 6-311G(d,p) to achieve a balance between computational cost and accuracy. imist.maresearchgate.net The insights gained from such studies are vital for predicting the regioselectivity and stereoselectivity of reactions involving this compound. researchgate.net

Electronic Structure Analysis and Reactivity Prediction (e.g., LUMO energy levels)

The electronic structure of a molecule is fundamental to its reactivity. nih.gov For this compound, analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—provides key information about its electrophilic and nucleophilic character. mdpi.comajchem-a.com

The energy of the LUMO is particularly important as it indicates the susceptibility of the molecule to nucleophilic attack. A lower LUMO energy suggests a higher electrophilicity. nih.gov Computational methods can precisely calculate these energy levels and visualize the spatial distribution of the frontier orbitals. This allows for the prediction of the most likely sites for chemical reactions.

| Molecular Orbital | Energy (eV) | Description |

| HOMO | -9.87 | Highest Occupied Molecular Orbital; indicates sites of nucleophilicity. |

| LUMO | 1.25 | Lowest Unoccupied Molecular Orbital; indicates sites of electrophilicity. |

| HOMO-LUMO Gap | 11.12 | Energy difference; relates to chemical stability and reactivity. mdpi.com |

This interactive table displays hypothetical electronic structure data for this compound, providing insights into its chemical reactivity based on frontier molecular orbital energies.

Furthermore, other electronic parameters derived from these calculations, such as electronegativity, chemical hardness, and the electrophilicity index, can offer a more quantitative prediction of the molecule's reactivity. ajchem-a.comresearchgate.net

Modeling of Catalyst-Substrate Interactions in Asymmetric Synthesis

Asymmetric synthesis of chiral phosphonates is an area of significant research interest. mdpi.com Computational modeling plays a crucial role in understanding and optimizing these catalytic processes. By building theoretical models of the catalyst-substrate complex, researchers can investigate the interactions that lead to enantioselectivity.

For this compound, this could involve modeling its interaction with a chiral catalyst, such as a metal-ligand complex or an organocatalyst. nih.gov These models can reveal key non-covalent interactions, like hydrogen bonds or steric repulsions, that govern the stereochemical outcome of the reaction. DFT calculations can be used to determine the energies of the diastereomeric transition states, providing a quantitative prediction of the enantiomeric excess (ee) that can be expected.

| Catalyst-Substrate Complex | Diastereomeric Transition State | Relative Energy (kcal/mol) | Predicted Enantiomeric Excess (%) |

| (R)-Catalyst + Substrate | TS-R | 0.0 | 95 |

| (R)-Catalyst + Substrate | TS-S | 2.5 |

This interactive table presents a hypothetical model of the catalyst-substrate interactions for an asymmetric reaction involving this compound, demonstrating how computational chemistry can predict stereochemical outcomes.

These computational studies can guide the design of more efficient and selective catalysts, accelerating the development of new synthetic methodologies.

Spectroscopic Corroboration of Theoretical Models (e.g., NMR Chemical Shifts Analysis)

A powerful aspect of computational chemistry is its ability to predict spectroscopic properties, which can then be compared with experimental data to validate the theoretical models. For this compound, the calculation of NMR chemical shifts is a particularly valuable tool.

Using methods such as the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework, it is possible to predict the ¹H, ¹³C, and ³¹P NMR spectra of the molecule with a high degree of accuracy. By comparing the calculated chemical shifts with the experimentally measured values, researchers can confirm the proposed structure and conformation of the molecule and its reaction products.

| Nucleus | Experimental Chemical Shift (ppm) | Calculated Chemical Shift (ppm) | Deviation (%) |

| ³¹P | 25.4 | 25.9 | 1.97 |

| ¹³C (C=O) | 172.1 | 171.5 | -0.35 |

| ¹H (CH-P) | 2.15 | 2.20 | 2.33 |

This interactive table provides a hypothetical comparison of experimental and calculated NMR chemical shifts for this compound, illustrating the corroboration of theoretical models with spectroscopic data.

This synergy between computational prediction and experimental verification is crucial for building accurate and reliable models of chemical systems.

Advanced Applications of Diethyl Cyclopropylphosphonate in Organic Synthesis

Diethyl Cyclopropylphosphonate as a Versatile Synthetic Intermediate

Organophosphonate compounds, including those with cyclopropyl (B3062369) moieties, are a rich source of biologically active molecules such as enzyme inhibitors and antibiotics. The cyclopropylphosphonate unit is a key feature in various pharmacologically important agents. For instance, phosphonyl/cyclopropane-containing molecules have been identified as potent drugs for conditions like heart failure. Consequently, this compound serves as a crucial synthetic intermediate for introducing the cyclopropylphosphonate motif into more complex molecular architectures. The development of synthetic methods to access these intermediates is driven by their potential value to medicinal chemists and the broader field of organic synthesis.

The transition metal-catalyzed cyclopropanation of alkenes using α-diazomethylphosphonates is a primary method that yields cyclopropylphosphonate derivatives, including this compound, in high yields. This reaction is compatible with a range of catalysts, including those based on copper, rhodium, and ruthenium. The accessibility of these intermediates through such reliable methods makes them attractive starting points for the synthesis of functionalized molecules.

Construction of Stereodefined Molecular Scaffolds Incorporating Cyclopropylphosphonate Units

A significant challenge and area of advancement in organic synthesis is the control of stereochemistry. The development of methods for the highly stereoselective and enantioselective synthesis of cyclopropylphosphonates has been a major focus, enabling the construction of precisely defined three-dimensional molecular scaffolds.

One innovative approach utilizes engineered carbene transferases. Researchers have developed myoglobin-based biocatalysts that are highly efficient and enantiodivergent, meaning they can produce either enantiomer of the desired cyclopropylphosphonate product. researchgate.netrsc.org This methodology has been successfully applied to a wide range of vinylarene substrates, achieving up to 99% diastereomeric excess (de) and enantiomeric excess (ee) on a preparative scale. researchgate.netrsc.org

In addition to biocatalysis, transition metal catalysis has proven highly effective. Chiral ruthenium complexes, in particular, have been employed for the asymmetric cyclopropanation of alkenes with diethyl diazomethylphosphonate. For example, Ru(II)-Pheox complexes have catalyzed these reactions to afford optically active cyclopropylphosphonates with up to 99:1 diastereoselectivity and 99% ee. frontiersin.org Similarly, chiral ruthenium-porphyrin complexes have been used, predominantly yielding the trans-diastereomer with excellent enantioselectivity (up to 92% ee). rsc.org Dirhodium catalysts, such as Rh₂(S-biTISP)₂, are also capable of generating cyclopropylphosphonates with quaternary stereocenters in high yields (85-96%), with diastereoselectivity of ≥98% de and enantioselectivity ranging from 76-94% ee. google.com

These methods provide powerful tools for chemists to synthesize complex molecules with specific, predetermined stereochemistry, which is crucial for studying and optimizing biological activity.

| Catalyst System | Substrate Type | Diastereoselectivity (de/dr) | Enantioselectivity (ee) | Yield |

| Engineered Myoglobin (B1173299) Biocatalyst | Vinylarenes | Up to 99% de | Up to 99% ee | High to Quantitative |

| Chiral Ru(II)-Pheox Complex | Alkenes, α,β-unsaturated carbonyls | Up to 99:1 dr | Up to 99% ee | High |

| Chiral Ruthenium-Porphyrin Complex | Styrene (B11656) Derivatives | Predominantly trans | Up to 92% ee | Not specified |

| Rh₂(S-biTISP)₂ | Styrenes | ≥98% de | 76-94% ee | 85-96% |

Strategies for Carbon-Phosphorus Bond Formation in Complex Organic Systems

The formation of the carbon-phosphorus (C-P) bond is the defining step in the synthesis of phosphonates. In the context of this compound, the most attractive and widely used strategy involves the catalytic cyclopropanation of an olefin with a phosphonyl-containing diazo compound, such as diethyl diazomethylphosphonate. researchgate.netrsc.org This reaction is a powerful example of C-P bond formation as it constructs the cyclopropane (B1198618) ring while simultaneously installing the phosphonate (B1237965) group, forming a new C-P bond as part of the ring structure.

This transformation is typically mediated by transition metal carbenes, which are highly effective intermediates. rsc.org Catalysts based on rhodium, ruthenium, and copper are well-established for this purpose. nih.gov For instance, chiral Ru(II) complexes react with diethyl diazomethylphosphonate to generate a ruthenium carbene intermediate, which then reacts with an alkene to form the cyclopropylphosphonate product with high stereocontrol. frontiersin.orgrsc.org

While numerous methods exist for C-P bond formation, such as the Michaelis–Arbuzov and Michaelis–Becker reactions, the catalytic carbene transfer reaction is particularly advantageous for synthesizing cyclopropylphosphonates due to its efficiency, stereoselectivity, and operational simplicity. wikipedia.org Recent advancements have also explored photocatalytic methods for creating C-P bonds by reacting carbon-centered radicals with phosphorus compounds, highlighting an area of ongoing research for new synthetic strategies. google.com

Development of Novel Reagents and Catalysts Utilizing Cyclopropylphosphonate Chemistry

While cyclopropylphosphonates are not typically used as ligands in catalyst design, their unique structure is leveraged to create novel reagents, particularly for therapeutic applications. The phosphonate group serves as a stable, non-hydrolyzable mimic of the phosphate (B84403) group, which is ubiquitous in biology. frontiersin.orgnih.gov This "phosphate mimic" strategy is a cornerstone of modern medicinal chemistry.

A prominent application is the incorporation of cyclopropylphosphonate moieties into nucleotides to enhance their therapeutic properties. rsc.orgrsc.org Natural oligonucleotides are susceptible to degradation by endogenous enzymes, which limits their effectiveness as drugs. researchgate.netrsc.org By replacing the natural 5'-phosphate with a 5'-cyclopropylphosphonate, the resulting modified oligonucleotide becomes more resistant to metabolic degradation. researchgate.netrsc.org

This chemical modification has been shown to be highly effective in the context of RNA interference (RNAi) therapeutics. For example, installing a 5'-cyclopropylphosphonate at the terminus of an oligonucleotide has been demonstrated to result in a greater knockdown of a targeted protein compared to the unmodified phosphate version. researchgate.netrsc.org These novel 5'-cyclo-phosphonate modified nucleotides are incorporated into RNAi agents to improve their stability and potency, making them more effective for modulating gene expression and treating diseases. google.comgoogle.com The development of these modified nucleotides represents a key advancement in creating new reagents for biological and therapeutic use, directly utilizing the fundamental chemistry of the cyclopropylphosphonate unit. rsc.org

Future Research Directions in Diethyl Cyclopropylphosphonate Chemistry

Development of More Sustainable Synthetic Methodologies for Cyclopropylphosphonates

The imperative for greener chemical processes is driving the development of more sustainable methods for the synthesis of cyclopropylphosphonates, including diethyl cyclopropylphosphonate. Current research efforts are centered on minimizing waste, reducing the use of hazardous reagents, and improving energy efficiency. Key areas of investigation include biocatalysis, microwave-assisted synthesis, and the use of environmentally benign solvents and catalysts.

Biocatalytic Approaches: Enzyme-mediated catalysis has emerged as a powerful and sustainable alternative to traditional organo-transition metal catalysis for the synthesis of cyclopropylphosphonates. researchgate.net Engineered carbene transferases, such as myoglobin-based biocatalysts, have demonstrated high diastereo- and enantioselectivity in the cyclopropanation of olefins with phosphonyl diazo compounds. researchgate.net These biocatalytic systems operate under mild conditions and utilize abundant and inexpensive metals like iron, aligning with the principles of green chemistry. researchgate.net

| Catalyst System | Substrate | Product | Yield (%) | Diastereomeric Excess (de, %) | Enantiomeric Excess (ee, %) |

| Engineered Myoglobin (B1173299) | Styrene (B11656) & Dimethyl (diazomethyl)phosphonate | Dimethyl (2-phenylcyclopropyl)phosphonate | 99 | >99 | >99 |

Microwave-Assisted Synthesis: Microwave irradiation has been shown to significantly accelerate organic reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.gov This technology is being explored for the synthesis of various phosphonate (B1237965) derivatives, offering a more energy-efficient route. nih.gov The solvent-free or reduced-solvent conditions often employed in microwave-assisted synthesis further contribute to its green credentials. nih.gov

Green Solvents and Catalysts: The replacement of volatile and toxic organic solvents with greener alternatives is a cornerstone of sustainable chemistry. Polyethylene glycol (PEG) has been successfully used as a benign and recyclable reaction medium and phase transfer catalyst for the synthesis of benzyl (B1604629) phosphonates. nih.gov Research into photocatalytic methods, which utilize visible light to promote reactions under mild conditions, is also a promising avenue for the sustainable synthesis of cyclopropylphosphonates. rochester.edu

Exploration of Novel Reactivity Patterns for this compound Derivatives

Future research will undoubtedly focus on uncovering new and unexpected reactivity patterns of this compound and its derivatives. The inherent ring strain of the cyclopropane (B1198618) moiety, coupled with the electronic influence of the phosphonate group, suggests a rich and largely unexplored chemical landscape.